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This guide provides a comparative analysis of the clinical trial outcomes for Rislenemdaz (also

known as CERC-301 or MK-0657), a selective antagonist of the N-methyl-D-aspartate (NMDA)

receptor subunit 2B (GluN2B). Rislenemdaz was investigated as a potential rapid-acting

adjunctive therapy for treatment-resistant depression (TRD). Despite showing promise in

preclinical models, Phase II clinical trials did not demonstrate statistically significant efficacy in

meeting their primary endpoints.[1][2][3][4] This document summarizes the available data from

these trials, outlines the experimental methodologies, and compares Rislenemdaz with other

NMDA receptor modulators for TRD.

Summary of Rislenemdaz Clinical Trials
Two key Phase II clinical trials for Rislenemdaz have been identified: NCT01952103 and

NCT02459236. Both studies evaluated the efficacy and safety of Rislenemdaz as an

adjunctive treatment in patients with Major Depressive Disorder (MDD) who had an inadequate

response to standard antidepressant therapies.

It is important to note that full peer-reviewed publications with detailed results for these trials

have not been identified in the public domain. The data presented here is compiled from press

releases and clinical trial registry information.

Table 1: Overview of Rislenemdaz Phase II Clinical Trials
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Trial

Identifier
Status

Patient

Population
Intervention

Primary

Endpoint

Key

Outcomes

NCT0195210

3
Completed

135 adults

with MDD

and recent

active

suicidal

ideation,

resistant to

SSRI/SNRI

treatment.[5]

Rislenemdaz

(8 mg/day) or

placebo as

adjunctive

therapy for 28

days.

Change from

baseline in

the Hamilton

Depression

Rating Scale

(HDRS)

score at day

7.

The 8 mg

dose did not

meet the

primary

objective for

the study.

The drug was

reported to

be safe and

well-

tolerated.

NCT0245923

6
Completed

115 adults

with severe

MDD despite

stable

ongoing

treatment

with an SSRI

or SNRI.

Intermittent

doses of

Rislenemdaz

(12 mg or 20

mg) or

placebo as

adjunctive

therapy.

Mean

improvement

from baseline

in the Bech-6

(a 6-item

subset of the

HDRS-17)

averaged

over days 2

and 4 post-

dose.

The trial

failed to meet

its primary

endpoint.

Some signals

of a clinically

meaningful,

though not

statistically

significant,

effect were

reported for

the 20 mg

dose at day 2

on the Bech-

6 and HDRS-

17.

Table 2: Quantitative Outcomes for NCT02459236 (Top-
line Data)
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Treatment Group

Mean Improvement

from Baseline on

Bech-6 (Averaged

over Days 2 & 4) -

Period 1

Mean Improvement

from Baseline on

Bech-6 (Averaged

over Days 2 & 4) -

Period 2

Weighted Average

Difference from

Placebo (Placebo -

Drug)

Placebo 3.82 2.86 N/A

Rislenemdaz 12 mg 2.50 1.64 +1.45

Rislenemdaz 20 mg 4.11 3.38 -0.04

Experimental Protocols
Study Design: Sequential Parallel Comparison Design
(SPCD)
The NCT02459236 trial utilized a Sequential Parallel Comparison Design (SPCD). This design

is intended to reduce the impact of high placebo response rates in clinical trials. The study

consists of two stages. In the first stage, patients are randomized to receive either the

investigational drug or a placebo. In the second stage, placebo non-responders from the first

stage are re-randomized to receive either the drug or a placebo. The final analysis combines

data from both stages.

Key Inclusion and Exclusion Criteria (NCT02459236)
Inclusion: Adults with a diagnosis of MDD who were experiencing a severe depressive

episode despite stable ongoing treatment with an SSRI or SNRI. History of inadequate

response to up to three therapeutic courses of antidepressant therapy during the current

episode.

Exclusion: Clinically significant renal impairment, fasting serum glucose >140 mg/dL, and

individuals deemed at significant risk of self-harm.

Signaling Pathway of Rislenemdaz
Rislenemdaz is a selective antagonist of the NMDA receptor subunit GluN2B. The proposed

mechanism for its antidepressant effect involves the modulation of downstream signaling
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pathways that lead to synaptogenesis. Antagonism of GluN2B-containing NMDA receptors is

thought to disinhibit the mammalian target of rapamycin (mTOR) signaling pathway. Activation

of mTOR leads to the synthesis of synaptic proteins, promoting the formation of new synapses

in brain regions implicated in depression, such as the prefrontal cortex.
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Proposed signaling pathway of Rislenemdaz.

Experimental Workflow
The clinical trial workflow for a study like NCT02459236 using a Sequential Parallel

Comparison Design (SPCD) is a multi-stage process designed to mitigate high placebo

response.
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Sequential Parallel Comparison Design workflow.
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Comparison with Alternatives
The landscape of rapid-acting antidepressants for TRD is dominated by NMDA receptor

modulators, most notably ketamine and its S-enantiomer, esketamine. Other agents like

rapastinel have also been investigated but have similarly failed to show efficacy in late-stage

trials.

Table 3: Comparison of Rislenemdaz with Other NMDA
Receptor Modulators
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Drug
Mechanism of

Action

Route of

Administration

Clinical Trial

Outcomes for

TRD

Key Side

Effects

Rislenemdaz

Selective

GluN2B

antagonist

Oral

Phase II trials

failed to meet

primary efficacy

endpoints.

Generally well-

tolerated;

reported side

effects include

increased blood

pressure,

dizziness,

somnolence, and

paresthesia.

Ketamine

Non-selective

NMDA receptor

antagonist

Intravenous

Multiple studies

have shown

rapid and robust,

but transient,

antidepressant

effects.

Dissociative

effects,

psychotomimetic

symptoms,

potential for

abuse.

Esketamine

S-enantiomer of

ketamine, a non-

selective NMDA

receptor

antagonist

Intranasal

FDA-approved

for TRD in

conjunction with

an oral

antidepressant.

Clinical trials

have

demonstrated

efficacy in

reducing

depressive

symptoms.

Similar to

ketamine,

including

dissociation,

dizziness,

nausea, and

increased blood

pressure.

Rapastinel

(GLYX-13)

NMDA receptor

modulator with

partial agonist

activity at the

glycine site

Intravenous Phase III trials

failed to

demonstrate a

significant

Generally well-

tolerated with a

side effect profile

similar to

placebo.
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difference from

placebo.

Conclusion
The clinical development of Rislenemdaz for treatment-resistant depression was halted after

Phase II trials failed to demonstrate a statistically significant benefit over placebo. While the

drug was generally well-tolerated, the lack of efficacy at the doses studied prevented further

investigation. The exploration of selective GluN2B antagonists for depression remains an area

of interest, but the clinical trial results for Rislenemdaz highlight the challenges in translating

preclinical findings into effective therapies. The success of less selective NMDA receptor

modulators like ketamine and esketamine suggests that a broader mechanism of action may

be necessary to achieve robust antidepressant effects in this patient population. Further

research is needed to fully understand the complex role of the glutamatergic system in

depression and to develop novel, effective, and well-tolerated treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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